molecular formula C14H12N2O2 B325842 N-(3-methylbenzylidene)-3-nitroaniline

N-(3-methylbenzylidene)-3-nitroaniline

Cat. No.: B325842
M. Wt: 240.26 g/mol
InChI Key: OSSRMLCBONLIOE-UHFFFAOYSA-N
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Description

N-(3-Methylbenzylidene)-3-nitroaniline is a Schiff base compound synthesized via condensation of 3-nitroaniline with 3-methylbenzaldehyde. The compound features a nitro group at the meta position of the aniline ring and a methyl substituent at the meta position of the benzylidene moiety. Its synthesis typically involves refluxing the reactants in ethanol with catalytic acetic acid, followed by precipitation and recrystallization .

Structurally, the compound adopts an E-configuration due to the planar arrangement of the imine bond (C=N), as confirmed by NMR and X-ray crystallography in analogous systems . The nitro group and methyl substituent influence molecular packing through hydrogen bonding and van der Waals interactions, as observed in related Schiff bases .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(3-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O2/c1-11-4-2-5-12(8-11)10-15-13-6-3-7-14(9-13)16(17)18/h2-10H,1H3

InChI Key

OSSRMLCBONLIOE-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

(a) N-(4-Methylbenzylidene)-3-nitroaniline

The positional isomer with a para-methyl group on the benzylidene ring exhibits distinct crystallographic properties. For example, N-(4-methylbenzyl)-3-nitroaniline forms hydrogen-bonded chains via NH···O interactions, while the meta-methyl derivative (target compound) shows altered packing due to steric effects of the methyl group .

(b) N-Benzylidene-3-nitroaniline

Removing the methyl substituent () reduces steric hindrance, leading to higher reactivity in Mannich reactions. For instance, the unsubstituted analog reacts faster with enaminouracils to form pyrimido[4,5-d]pyrimidones compared to the 3-methyl derivative .

(c) 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA)

DFNA () demonstrates unique thermomechanical properties (elasticity and thermosalience) absent in the target compound. The chlorine and fluorine substituents enhance anisotropic crystal packing, enabling phase transitions at 138°C, whereas the methyl group in the target compound promotes isotropic interactions .

Halogenated Derivatives

(a) N-(4-Chlorobenzylidene)-3-nitroaniline

The 4-chloro analog () shows higher electrophilicity due to the electron-withdrawing Cl substituent, facilitating annulation reactions with formalin to yield pyrimido[4,5-d]pyrimidones in higher yields (75–80%) compared to the methyl-substituted compound (60–65%) .

(b) 4-Chloro-N-[4-(diethylamino)benzylidene]-3-nitroaniline

The diethylamino group in this derivative () introduces strong electron-donating effects, shifting the UV-Vis absorption maxima to longer wavelengths (λmax ≈ 450 nm) compared to the target compound (λmax ≈ 390 nm) .

(a) Cross-Coupling Reactions

In Cu/HMPC-catalyzed coupling reactions (), N-(3-methylbenzylidene)aniline (lacking the nitro group) achieves 98% yield, while nitro-substituted analogs like the target compound require harsher conditions due to reduced amine nucleophilicity .

Data Tables

Table 1: Structural and Physical Properties

Compound Substituents (Benzylidene/Aniline) Melting Point (°C) Yield (%) Key Interactions
N-(3-Methylbenzylidene)-3-nitroaniline 3-Me, 3-NO₂ 182–184* 68 NH···O, C–H···π
N-(4-Chlorobenzylidene)-3-nitroaniline 4-Cl, 3-NO₂ 195–197 75 Cl···π, NH···O
N-Benzylidene-3-nitroaniline H, 3-NO₂ 175–177 85 NH···O
DFNA 2,6-Cl, 4-F, 3-NO₂ 140 (m.p.) Cl···NO₂, π-stacking

*Estimated from analogous compounds in .

Table 2: Catalytic Performance in Cross-Coupling

Catalyst Substrate Yield (%) Selectivity (%) Reference
Cu/HMPC 3-Methylbenzylamine + Aniline 98 >99
Cu/HMPC Target Compound Synthesis 68 95
AuNPs/SBA-15 N-Benzylidene-aniline 80 90

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